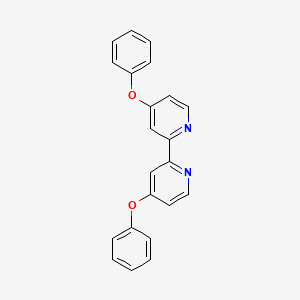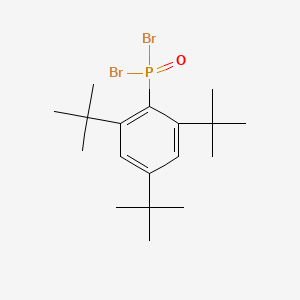
(2,4,6-Tri-tert-butylphenyl)phosphonic dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4,6-Tri-tert-butylphenyl)phosphonic dibromide is a chemical compound that features a phenyl ring substituted with three tert-butyl groups and a phosphonic dibromide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Tri-tert-butylphenyl)phosphonic dibromide typically involves the reaction of 2,4,6-Tri-tert-butylphenol with phosphorus tribromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of 2,4,6-Tri-tert-butylphenol with Phosphorus Tribromide: This step involves the substitution of the hydroxyl group in 2,4,6-Tri-tert-butylphenol with a phosphonic dibromide group.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
化学反応の分析
Types of Reactions
(2,4,6-Tri-tert-butylphenyl)phosphonic dibromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromide groups are replaced by other nucleophiles.
Oxidation and Reduction: The phosphonic moiety can undergo oxidation and reduction reactions, altering the oxidation state of phosphorus.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the phosphonic group.
Reducing Agents: Reducing agents like lithium aluminum hydride can reduce the phosphonic group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of phosphonic derivatives, while oxidation and reduction reactions can produce different phosphorus-containing compounds.
科学的研究の応用
(2,4,6-Tri-tert-butylphenyl)phosphonic dibromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms involving phosphorus-containing substrates.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism by which (2,4,6-Tri-tert-butylphenyl)phosphonic dibromide exerts its effects involves the interaction of the phosphonic group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The tert-butyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
類似化合物との比較
Similar Compounds
2,4,6-Tri-tert-butylphenol: A related compound with similar steric properties but lacking the phosphonic dibromide group.
2,6-Di-tert-butylphenol: Another phenol derivative with two tert-butyl groups, commonly used as an antioxidant.
Tris(2,4-di-tert-butylphenyl)phosphite: A phosphorus-containing compound used as a stabilizer in polymers.
Uniqueness
(2,4,6-Tri-tert-butylphenyl)phosphonic dibromide is unique due to the presence of both the bulky tert-butyl groups and the reactive phosphonic dibromide moiety. This combination of steric hindrance and reactivity makes it a valuable compound in various chemical reactions and applications.
特性
CAS番号 |
89864-78-8 |
|---|---|
分子式 |
C18H29Br2OP |
分子量 |
452.2 g/mol |
IUPAC名 |
1,3,5-tritert-butyl-2-dibromophosphorylbenzene |
InChI |
InChI=1S/C18H29Br2OP/c1-16(2,3)12-10-13(17(4,5)6)15(22(19,20)21)14(11-12)18(7,8)9/h10-11H,1-9H3 |
InChIキー |
DKGCLEULKJMRRS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P(=O)(Br)Br)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


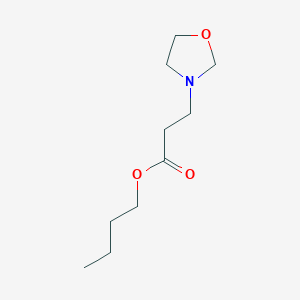
![2-[2-(3-Methoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14371540.png)
![3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea](/img/structure/B14371545.png)
![3-(6,6-Dimethyl-1,4,7-trioxaspiro[4.4]nonan-8-yl)but-2-en-1-ol](/img/structure/B14371561.png)
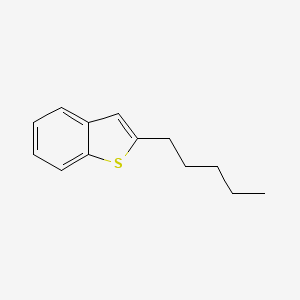
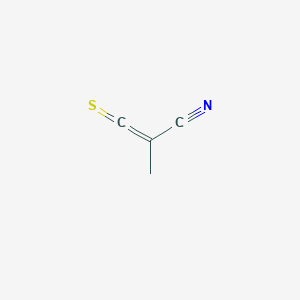
![Acetic acid;2,9-dimethyl-6-prop-1-en-2-yl-1-oxaspiro[4.4]nonan-9-ol](/img/structure/B14371570.png)
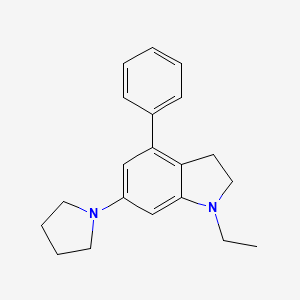
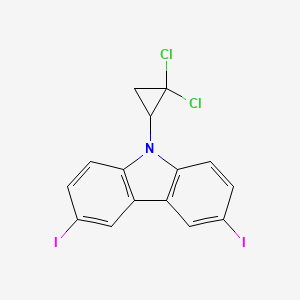

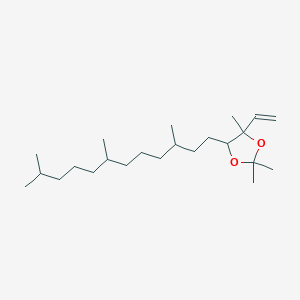
![2-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-amine](/img/structure/B14371597.png)

